molecular formula C22H37NO5 B12420471 Prostaglandin E2 Ethanolamide-d4

Prostaglandin E2 Ethanolamide-d4

Cat. No.: B12420471
M. Wt: 399.6 g/mol
InChI Key: GKKWUSPPIQURFM-GSBTUTNTSA-N
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Preparation Methods

The synthesis of Prostaglandin E2 Ethanolamide-d4 involves the incorporation of deuterium atoms into the Prostaglandin E2 Ethanolamide structure. This is typically achieved through the treatment of arachidonoyl ethanolamide with deuterated reagents . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with a focus on achieving high purity and yield. The compound is typically formulated as a solution in ethanol for ease of use in analytical applications .

Chemical Reactions Analysis

Prostaglandin E2 Ethanolamide-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H37NO5

Molecular Weight

399.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide

InChI

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1/i14D2,15D2

InChI Key

GKKWUSPPIQURFM-GSBTUTNTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O

Origin of Product

United States

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